4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine
Description
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a benzylpiperidine and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5/c1-19-6-5-9-22(16-19)26-28-30-27(24-18-23(29)10-11-25(24)34(28)32-31-26)33-14-12-21(13-15-33)17-20-7-3-2-4-8-20/h2-11,16,18,21H,12-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKYMPMEBGHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can yield the triazole ring, which can then be further functionalized to introduce the benzylpiperidine and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorophenyl position .
Scientific Research Applications
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the biological context and the specific targets being studied .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the triazoloquinazoline core.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is unique due to its specific combination of functional groups and its ability to interact with a diverse range of molecular targets. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A notable method includes the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. This process yields a series of derivatives that can be screened for biological activity .
Antihistaminic Activity
Research indicates that compounds related to this class exhibit significant H1-antihistaminic activity. A study demonstrated that derivatives of 4-benzyl-1-substituted triazoloquinazolinones showed protective effects against histamine-induced bronchospasm in guinea pigs. The most active compound from this series exhibited a protection percentage of 76%, surpassing the standard chlorpheniramine maleate (71%) while showing lower sedation effects (7% compared to 30%) .
Antibacterial Activity
The antibacterial properties of piperidine derivatives have been explored, with some compounds showing moderate to strong activity against various bacterial strains. For instance, derivatives containing piperidine moieties have been associated with significant antibacterial action against Salmonella typhi and Bacillus subtilis .
Biological Activity Summary Table
The mechanism underlying the biological activities of this compound is not fully elucidated but is believed to involve interactions with specific receptors and enzymes. For instance, H1-antihistamines function by blocking histamine receptors, thereby mitigating allergic reactions and bronchospasm.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antihistaminic Activity : In vivo testing on guinea pigs demonstrated that the synthesized triazoloquinazolinones provided significant protection against induced bronchospasm compared to established antihistamines .
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested for their antibacterial efficacy. The results indicated varying degrees of effectiveness against multiple bacterial strains, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
